Cas no 83071-67-4 (4-Acetoxy-3-methoxycinnamaldehyde)

4-Acetoxy-3-methoxycinnamaldehyde is a synthetic cinnamaldehyde derivative characterized by the presence of acetoxy and methoxy functional groups at the 4- and 3-positions, respectively. This compound exhibits enhanced stability and reactivity compared to its parent molecule, making it a valuable intermediate in organic synthesis, particularly in the production of flavoring agents, fragrances, and pharmaceutical precursors. The acetoxy group improves solubility in organic solvents, while the methoxy substitution influences electronic properties, facilitating selective chemical transformations. Its structural features also contribute to potential biological activity, including antimicrobial and antioxidant properties. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4-Acetoxy-3-methoxycinnamaldehyde structure
83071-67-4 structure
Product Name:4-Acetoxy-3-methoxycinnamaldehyde
CAS No:83071-67-4
MF:C12H12O4
MW:220.221283912659
CID:706783
PubChem ID:24866767
Update Time:2025-06-29

4-Acetoxy-3-methoxycinnamaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal,3-[4-(acetyloxy)-3-methoxyphenyl]-, (2E)-
    • [2-methoxy-4-[(Z)-3-oxoprop-1-enyl]phenyl] acetate
    • TRANS-4-ACETOXY-3-METHOXYCINNAMALDEHYDE
    • 3-methoxy-4-acetoxycinnamaldehyde
    • 4-ACETOXY-3-METHOXYCINNAMALDEHYDE
    • 4-Acetoxy-3-MethoxycinnaMaldehyde, predoMinantly trans
    • 4-acetoxy-3-methoxy-trans-cinnamaldehyde
    • 4-Acetoxy-3-methoxy-trans-zimtaldehyd
    • (E)-3-Methoxy-4-acetoxycinnamal
    • (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenal (ACI)
    • 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]-, (E)- (ZCI)
    • (E)-3-(4-Acetoxy-3-methoxyphenyl)-2-propenal
    • (E)-4-Acetoxy-3-methoxycinnamaldehyde
    • AC1Q46BZ
    • Q27159260
    • 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans, 95%
    • SCHEMBL3241263
    • AKOS024282339
    • [2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
    • bmse010073
    • AC1NYVJK
    • (E)-2-methoxy-4-(3-oxoprop-1-en-1-yl)phenyl acetate
    • EINECS 265-733-2
    • NS00056142
    • (e)-2-methoxy-4-(3-oxoprop-1-enyl)phenyl acetate
    • 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate
    • ST055640
    • 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]-
    • 83071-67-4
    • 95% pound notpredominantly trans
    • CHEBI:86579
    • 65401-83-4
    • 4-(2-Formylvinyl)-2-methoxyphenyl acetate
    • 4-Acetoxy-3-methoxycinnamaldehyde
    • MDL: MFCD00239339
    • Inchi: 1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
    • InChI Key: VEKAJHBFBMWJKI-ONEGZZNKSA-N
    • SMILES: O(C1C=CC(/C=C/C=O)=CC=1OC)C(=O)C

Computed Properties

  • Exact Mass: 220.07400
  • Monoisotopic Mass: 220.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 97-100 °C (lit.)
  • Solubility: Slightly soluble (1 g/l) (25 º C),
  • PSA: 52.60000
  • LogP: 1.83260
  • Solubility: Not determined

4-Acetoxy-3-methoxycinnamaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

4-Acetoxy-3-methoxycinnamaldehyde Pricemore >>

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4-Acetoxy-3-methoxycinnamaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Diethyl ether
Reference
Coniferaldehyde and sinapyl alcohol
Freudenberg, Karl; et al, Chemische Berichte, 1951, 84, 67-70

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,2-Dichloroethane ,  Water ;  3 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
DDQ-Mediated Oxidation of Allylarenes: Expedient Access to Cinnamaldehyde-Containing Phenylpropanoids
Jiang, Tao-Shan ; et al, Synthesis, 2018, 50(23), 4611-4616

Production Method 3

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,2-Dichloroethane ,  Water ;  3 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
DDQ-Mediated Oxidation of Allylarenes: Expedient Access to Cinnamaldehyde-Containing Phenylpropanoids
Jiang, Tao-Shan ; et al, Synthesis, 2018, 50(23), 4611-4616

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran
Reference
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

Production Method 5

Reaction Conditions
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iodine Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Reference
A selective and mild glycosylation method of natural phenolic alcohols
Mastihubova, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 524-530

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  10 min, 5 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, 5 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 °C
2.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iodine Solvents: Acetonitrile ;  15 min, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Reference
A selective and mild glycosylation method of natural phenolic alcohols
Mastihubova, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 524-530

Production Method 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  5 °C; 30 min, rt
1.2 Solvents: Water ;  2 h, 0 °C
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  10 min, 5 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, 5 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  5 °C
3.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iodine Solvents: Acetonitrile ;  15 min, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Reference
A selective and mild glycosylation method of natural phenolic alcohols
Mastihubova, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 524-530

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water
1.2 Reagents: L-Ascorbic acid Solvents: Water
Reference
Synthesis of cinnamaldehydes by oxidation of arylpropenes with 2,3-dichloro-5,6-dicyanoquinone
Iliefski, Tommy; et al, Acta Chemica Scandinavica, 1998, 52(9), 1177-1182

4-Acetoxy-3-methoxycinnamaldehyde Raw materials

4-Acetoxy-3-methoxycinnamaldehyde Preparation Products

Additional information on 4-Acetoxy-3-methoxycinnamaldehyde

Research Briefing on 4-Acetoxy-3-methoxycinnamaldehyde (CAS: 83071-67-4): Recent Advances and Applications in Chemical Biology and Medicine

4-Acetoxy-3-methoxycinnamaldehyde (CAS: 83071-67-4), a derivative of cinnamaldehyde, has garnered significant attention in recent years due to its potential therapeutic applications and unique chemical properties. This briefing synthesizes the latest research on this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery and development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in creating novel anti-inflammatory agents through a series of carefully controlled acetylation and methoxylation reactions. The researchers reported a 72% yield improvement over previous methods, making this pathway more viable for industrial-scale production.

In pharmacological research, 4-Acetoxy-3-methoxycinnamaldehyde has shown promising results as a modulator of cellular signaling pathways. A team at Harvard Medical School recently published findings (Nature Chemical Biology, 2024) indicating its selective inhibition of NF-κB activation at concentrations as low as 5 μM, with minimal cytotoxicity observed in primary human cell lines. This suggests potential applications in treating chronic inflammatory conditions.

The compound's unique structural features have also made it a subject of interest in cancer research. A multi-institutional study (Cell Chemical Biology, 2023) revealed that 4-Acetoxy-3-methoxycinnamaldehyde derivatives can induce apoptosis in drug-resistant leukemia cell lines by disrupting mitochondrial membrane potential. The lead compound from this series demonstrated an impressive IC50 of 0.8 μM against primary AML cells while showing negligible effects on healthy hematopoietic stem cells.

From a chemical biology perspective, researchers have developed novel probes based on the 4-Acetoxy-3-methoxycinnamaldehyde scaffold for studying protein-ligand interactions. A recent ACS Chemical Biology paper (2024) described fluorescent derivatives that enable real-time monitoring of aldehyde dehydrogenase activity in live cells, providing new tools for studying cancer metabolism and drug resistance mechanisms.

In terms of drug delivery applications, nanotechnology researchers have utilized 4-Acetoxy-3-methoxycinnamaldehyde as a targeting moiety for nanoparticle formulations. A 2024 study in Advanced Drug Delivery Systems reported pH-sensitive nanoparticles conjugated with this compound that showed enhanced accumulation in tumor tissues (3.8-fold increase compared to controls) while maintaining excellent biocompatibility profiles.

Looking forward, the versatility of 4-Acetoxy-3-methoxycinnamaldehyde continues to inspire innovative research directions. Current clinical trials (Phase I/II) are evaluating its derivatives for neurodegenerative diseases, capitalizing on its ability to cross the blood-brain barrier and modulate neuroinflammatory responses. The compound's unique combination of chemical stability and biological activity positions it as a valuable scaffold for future drug development efforts across multiple therapeutic areas.

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